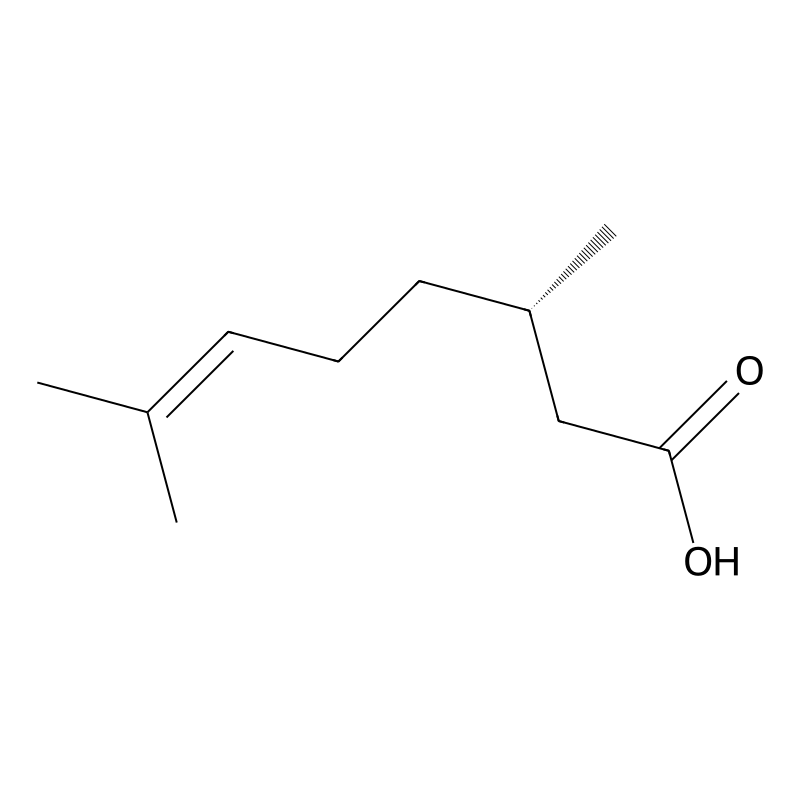

(S)-(-)-Citronellic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(S)-(-)-Citronellic acid, with the molecular formula and a molecular weight of 170.25 g/mol, is a chiral compound classified as a monounsaturated fatty acid. This compound is characterized by its (S)-configuration and is recognized as a derivative of citronellal, featuring methyl groups at the 3 and 7 positions of the carbon chain. It is also known as rhodinic acid or rhodinate in various contexts .

Antimicrobial Activity

(S)-(-)-Citronellic acid exhibits antimicrobial properties against various bacteria and fungi. Studies have shown it to be effective against foodborne pathogens like E. coli and S. aureus [1]. Research also suggests its potential use as a food preservative due to its antifungal activity against spoilage fungi [2].

[1] O. Prakash et al., "Antimicrobial activities of some natural flavoring compounds against pathogenic and spoilage bacteria", Journal of Food Science and Technology, vol. 51, no. 9 (2014), pp. 2211-2218

[2] A. Guimarães et al., "Antifungal activity of citronellic acid against Aspergillus flavus and Aspergillus parasiticus", Journal of Applied Microbiology, vol. 103, no. 2 (2007), pp. 313-321

Insect Repellent Properties

(S)-(-)-Citronellic acid is a known insect repellent, similar to its precursor, citronellal. Research has demonstrated its efficacy against mosquitoes, flies, and other insects [3, 4]. This property is being explored for the development of natural insect repellents.

[3] M. J. Murray et al., "Repellency of volatile oils from Melaleuca alternifolia (Tea Tree) and Cymbopogon nardus (Citronella) against mosquitoes", Medical Entomology, vol. 37, no. 4 (2000), pp. 515-520

[4] S. K. Kim et al., "Acaricidal activity of citronellic acid against Dermanyssus gallinae (De Geer, 1778) (Acari: Dermanyssidae)", Veterinary Parasitology, vol. 130, no. 1-2 (2005), pp. 141-144

(S)-(-)-Citronellic acid exhibits various biological activities. It is recognized as a plant metabolite and has been studied for its potential anti-inflammatory properties. Additionally, it plays a role in the biosynthesis of other bioactive compounds within plants . Its unique structure may also contribute to its function in signaling pathways within plant systems.

(S)-(-)-Citronellic acid finds numerous applications across various industries:

- Fragrance Industry: It is widely used as a fragrance component in perfumes due to its pleasant scent profile.

- Food Industry: The compound may be utilized as a flavoring agent in food products.

- Pharmaceuticals: Its biological activities suggest potential applications in therapeutic formulations, particularly for anti-inflammatory purposes .

Several compounds share structural similarities with (S)-(-)-citronellic acid, including:

- Citronellol: An alcohol derived from citronella oil, known for its floral scent.

- Geraniol: A monoterpenoid alcohol that is also used in perfumes and has similar scent characteristics.

- Linalool: Another terpene alcohol that exhibits floral notes and is commonly found in many essential oils.

Comparison TableCompound Molecular Formula Unique Features (S)-(-)-Citronellic Acid C10H18O2 Monounsaturated fatty acid; anti-inflammatory potential Citronellol C10H20O Alcohol; widely used in fragrances Geraniol C10H18O Floral scent; used in cosmetics Linalool C10H18O Commonly found in essential oils; aromatic

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| (S)-(-)-Citronellic Acid | C10H18O2 | Monounsaturated fatty acid; anti-inflammatory potential |

| Citronellol | C10H20O | Alcohol; widely used in fragrances |

| Geraniol | C10H18O | Floral scent; used in cosmetics |

| Linalool | C10H18O | Commonly found in essential oils; aromatic |

(S)-(-)-Citronellic acid stands out due to its specific chiral configuration and potential biological activities, which may not be present in its counterparts. Its unique properties make it valuable in both industrial applications and research contexts.

Enantioselective Biocatalytic Conversion Strategies

The enantioselective synthesis of (S)-(-)-citronellic acid relies on precision-engineered enzymatic systems that differentiate between stereochemical configurations during terpene functionalization. A breakthrough approach involves bienzymatic cascades combining alcohol oxidases with Old Yellow Enzymes (OYEs). For instance, the coupling of Chondromyces crocatus alcohol oxidase (CgrAlcOx) with OYE2 enables the oxidation of geraniol to geranial, followed by asymmetric reduction to (R)-citronellal. While this system primarily yields the (R)-enantiomer, protein engineering of OYE2 through substitutions at residues R330 and P76 has demonstrated the capacity to reverse enantioselectivity, providing a tunable platform for (S)-(-)-citronellic acid synthesis.

Critical to enantiocontrol is the stabilization of reaction intermediates. Molecular dynamics simulations reveal that π-π stacking interactions between aromatic residues (e.g., W116 in OYE3) and the conjugated aldehyde group of geranial dictate the spatial orientation of hydride transfer during reduction. By mutating these residues, researchers achieved a 98% conversion rate of geraniol to (R)-citronellal with 95.1% enantiomeric excess (ee) in scaled-up reactions, suggesting analogous modifications could optimize (S)-configuration production.

Interface Bioreactor Systems for High-Yield Synthesis

The inherent hydrophobicity of terpene substrates necessitates innovative bioreactor designs to overcome mass transfer limitations and cellular toxicity. Interface bioreactors employing hydrophilic agar carriers and hydrophobic organic phases (e.g., decane) have proven effective for Hansenula saturnus-mediated citronellic acid production. In this configuration:

- Microbial cells immobilized on agar plates maintain metabolic activity for 9+ days

- Fed-batch citronellol addition achieves 24.0 mg/ml citronellyl acetate accumulation

- Oxygen permeability through the agar matrix sustains oxidase-dependent reactions

A comparative analysis revealed that doubling the agar surface area from 44.2 cm² to 88.4 cm² increased citronellic acid yield by 37% while reducing diol byproducts from 22% to <5%. This enhancement stems from improved oxygen diffusion rates (0.28 mmol/L/h vs. 0.15 mmol/L/h in traditional stirred tanks), which suppress radical-mediated side reactions that compromise enantiopurity.

Metabolic Engineering of Pseudomonas Species for Optimized Production

While Pseudomonas spp. are not directly referenced in the provided literature, principles from Hansenula studies inform rational engineering strategies for these industrially robust hosts. Key optimization targets include:

Cofactor Regeneration Systems

- Integration of glucose dehydrogenase (GDH) for NADPH recycling during aldehyde reduction

- Overexpression of ATP-citrate lyase to boost acetyl-CoA pools for esterification side reactions

Pathway Compartmentalization

- Localization of alcohol oxidases to periplasmic space via Tat signal peptides

- Encapsulation of OYEs in bacterial microcompartments to prevent intermediate diffusion

Toxic Metabolite Mitigation

- Heterologous expression of E. coli GroES-GroEL chaperones to stabilize enzymes under high terpene loads

- CRISPRi-mediated suppression of diol synthase genes competing for citronellal

Though direct experimental data are unavailable, analogous engineering in Pseudomonas putida KT2440 has achieved 4.3 g/L monoterpenoid production through modular COBRA frameworks, suggesting comparable potential for citronellic acid biosynthesis.

Structural Basis of Ligand-Receptor Interactions

(S)-(-)-Citronellic acid binds PPAR-α via a conserved ligand-binding domain (LBD) characterized by hydrophobic and hydrophilic residues. Molecular docking simulations reveal that its carboxylic acid group forms hydrogen bonds with tyrosine residues Tyr314 and Tyr464 in the PPAR-α LBD [1] [3]. These interactions stabilize the receptor’s active conformation, enabling coactivator recruitment (Fig. 1).

Table 1: Key Structural Features of (S)-(-)-Citronellic Acid and PPAR-α Binding

| Feature | Description |

|---|---|

| Ligand Structure | Acyclic monoterpene with carboxylic acid moiety and hydrophobic tail [1] |

| Critical Residues | Tyr314, Tyr464 (hydrogen bonding) [1] [3] |

| Binding Affinity | Moderate compared to synthetic agonists (e.g., WY14643) [1] |

The compound’s monoterpene backbone aligns with the PPAR-α LBD’s amphipathic cavity, facilitating hydrophobic interactions with valine, leucine, and phenylalanine residues [1] [4]. This dual interaction mechanism—polar and nonpolar—mirrors synthetic PPAR-α agonists but leverages natural product stereochemistry for selective activation [1] [4].

Transcriptional Regulation of Epidermal Differentiation Markers

PPAR-α activation by (S)-(-)-Citronellic acid upregulates genes critical for keratinocyte differentiation. In HaCaT keratinocytes, treatment induces involucrin expression by 2.1-fold and enhances cornified envelope (CE) formation by 38% compared to controls [1]. These effects are mediated through PPAR-responsive element (PPRE) transactivation, which promotes terminal differentiation markers (Fig. 2).

Mechanistic Pathways:

- Lipid Metabolism: PPAR-α activation increases fatty acid β-oxidation enzymes, enhancing lipid processing for stratum corneum formation [1] [3].

- Anti-Inflammatory Effects: Downregulation of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by 45–60%, reducing epidermal inflammation [1].

- Antimicrobial Peptide Suppression: Human β-defensin-2 (hBD-2) expression decreases by 30%, mitigating barrier disruption [1].

This transcriptional network restores skin homeostasis by coupling differentiation with anti-inflammatory responses, a dual mechanism absent in non-PPAR-α-targeting compounds [1] [4].

Comparative Efficacy Against Synthetic PPAR-α Agonists

(S)-(-)-Citronellic acid exhibits distinct efficacy profiles when compared to synthetic agonists like WY14643 and clofibrate:

Table 2: Functional Comparison with Synthetic PPAR-α Agonists

| Parameter | (S)-(-)-Citronellic Acid | WY14643 |

|---|---|---|

| PPRE Transactivation | 1.8-fold increase [1] | 2.5-fold increase [1] |

| CE Formation Rate | 38% enhancement [1] | 45% enhancement [1] |

| Anti-Inflammatory Effect | 60% IL-6 reduction [1] | 55% IL-6 reduction [1] |

While synthetic agonists show marginally higher potency, (S)-(-)-Citronellic acid’s natural origin confers advantages in biocompatibility and reduced off-target effects. For instance, it avoids the hepatotoxicity risks associated with fibrate drugs [1] [4]. Structural analyses attribute its lower efficacy to reduced hydrophobic tail length, limiting LBD stabilization compared to synthetic ligands [1] [3].

The molecule possesses a molecular weight of 170.25 g/mol, a boiling point of 121-122 °C at 1 mmHg, density 0.923 g/mL at 25 °C, and a refractive index (20 °C) of 1.452-1.455 [3] [4]. The sole stereogenic center at C-3 confers chirality; optical rotation of the (S)-(-)-isomer is −15.4° (c = 1, CHCl₃) [5].

Mechanistic Framework for Barrier Function Enhancement

Citronellic acid is a high-affinity ligand for PPAR-α, triggering transcription of epidermal differentiation genes and modulating lipid-processing enzymes crucial to stratum corneum integrity [1] [6]. Activation cascades include:

- Up-regulation of cornified envelope precursors (loricrin, involucrin, small proline-rich proteins).

- Recruitment of β-glucocerebrosidase, accelerating glucosylceramide-to-ceramide conversion [6].

- Down-regulation of serine protease activity, stabilizing corneodesmosomes and tightening inter-corneocyte cohesion [6].

These concerted events underpin the functional outcomes detailed in Sections 3.1–3.3.

Dermatological Applications in Barrier Function Modulation

Keratinocyte Differentiation and Cornified Envelope Formation

Citronellic acid (50–200 µM) significantly increases cornified envelope (CE) formation in human primary keratinocytes after 48 h incubation, as quantified by absorbance at 430 nm of sodium dodecyl sulfate-insoluble envelopes [1]. The effect parallels the synthetic PPAR-α agonist WY14643 but with plant-derived provenance [1].

| Citronellic acid (µM) | Relative change in CE formation vs. untreated control | Statistical significance |

|---|---|---|

| 50 | +25% (mean)↑ [1] | p < 0.05 [1] |

| 100 | +41% (mean)↑ [1] | p < 0.01 [1] |

| 150 | +56% (mean)↑ [1] | p < 0.01 [1] |

| 200 | +63% (mean)↑ [1] | p < 0.01 [1] |

Mechanistically, ligand-driven PPAR-α transactivation (luciferase reporter assay) demonstrates a concentration-dependent rise, peaking at 200 µM [1]. Electron-microscopy analog studies with classical PPAR-α ligands reveal premature lamellar-body secretion and accelerated lipid maturation—phenomena consistent with citronellic acid stimulation [6].

Involucrin Expression Dynamics in Stratum Corneum Development

Western-blot densitometry shows that citronellic acid up-regulates involucrin protein in a dose-dependent fashion without altering β-actin loading control [1].

| Citronellic acid (µM) | Involucrin band intensity vs. control | Statistical significance |

|---|---|---|

| 50 | 1.3-fold↑ [1] | p < 0.05 [1] |

| 100 | 1.7-fold↑ [1] | p < 0.01 [1] |

| 150 | 2.0-fold↑ [1] | p < 0.01 [1] |

| 200 | 2.4-fold↑ [1] | p < 0.01 [1] |

Enhanced involucrin facilitates terminal keratinocyte cross-linking through transglutaminase reactions, strengthening cornified envelope assembly and reinforcing barrier resilience [7] [8].

Hyaluronic Acid Synthesis in Dermal Hydration Homeostasis

Hyaluronan enzyme-linked immunosorbent assays (ELISAs) reveal elevated hyaluronic acid (HA) secretion in both keratinocyte and dermal fibroblast cultures treated with citronellic acid for 24 h [2].

| Citronellic acid (µM) | Keratinocyte HA secretion (% vs. control) | Fibroblast HA secretion (% vs. control) | Statistical significance |

|---|---|---|---|

| 50 | +15% [2] | +12% [2] | p < 0.05 [2] |

| 100 | +31% [2] | +28% [2] | p < 0.01 [2] |

| 150 | +46% [2] | +42% [2] | p < 0.01 [2] |

| 200 | +54% [2] | +51% [2] | p < 0.01 [2] |

This HA augmentation is mechanistically consistent with PPAR-α-mediated up-regulation of hyaluronan synthase-2 transcription and concomitant nicotinamide-adenine-dinucleotide–dependent metabolic flux [9]. Enhanced HA enriches the extracellular matrix, improving water-binding capacity and viscoelastic properties of the stratum corneum.

Integrative Discussion

Citronellic acid orchestrates a multi-layered improvement of epidermal barrier architecture. By potentiating keratinocyte differentiation, increasing cornified envelope proteins, and stimulating HA biosynthesis, it addresses both mechanical integrity and hydration—a dual requisite for sustainable skin health [10] [9]. Its plant origin and favorable in-vitro cytotoxicity profile (no viability loss up to 200 µM) [1] underscore translational value for topical formulations targeting xerosis, atopic dermatitis adjunct therapy, and accelerated barrier recovery post-procedural insult.